

Phe-Leu dipeptide amide hydrobromide structure

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Compound Focus: H-Phe-Leu-NH₂·HBr

CAS No.: 108321-16-0

Cat. No.: S1489102

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Chemical Identity and Structural Data

The table below summarizes the core chemical information for H-Phe-Leu-NH₂·HBr.

Property	Description
IUPAC Name	2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]
CAS Number	108321-16-0 [2] [1]
Molecular Formula	C ₁₅ H ₂₄ BrN ₃ O ₂ [2] [1]
Molecular Weight	358.27 g/mol [2] [1]
Canonical SMILES	CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br [1]
InChI Key	SBFSMRHQAGKROZ-UHFFFAOYSA-N [1]
Storage	-20°C [2]

Synthesis and Analytical Protocols

This dipeptide amide can be synthesized using standardized peptide chemistry techniques.

Synthetic Methodology

- **Solid-Phase Peptide Synthesis (SPPS):** This is the gold standard for producing H-Phe-Leu-NH₂·HBr, offering high efficiency and scalability [1] [3]. The process involves sequentially coupling N α -protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps [1].
- **Key Steps in SPPS** [4] [5] [3]:
 - **Protection:** The amine group of phenylalanine (Phe) is protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The carboxylic acid of leucine (Leu) is protected as an ester.
 - **Coupling:** The protected Phe and Leu are coupled using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU to form the amide bond.
 - **Deprotection & Cleavage:** The protecting groups are removed, and the final dipeptide is cleaved from the solid support. Treatment with hydrobromic acid (HBr) forms the stable hydrobromide salt [1].
- **Solution-Phase Synthesis:** An alternative approach involves coupling activated amino acids in solution using reagents like Dicyclohexylcarbodiimide (DCC) [1].

Optimization and Analysis

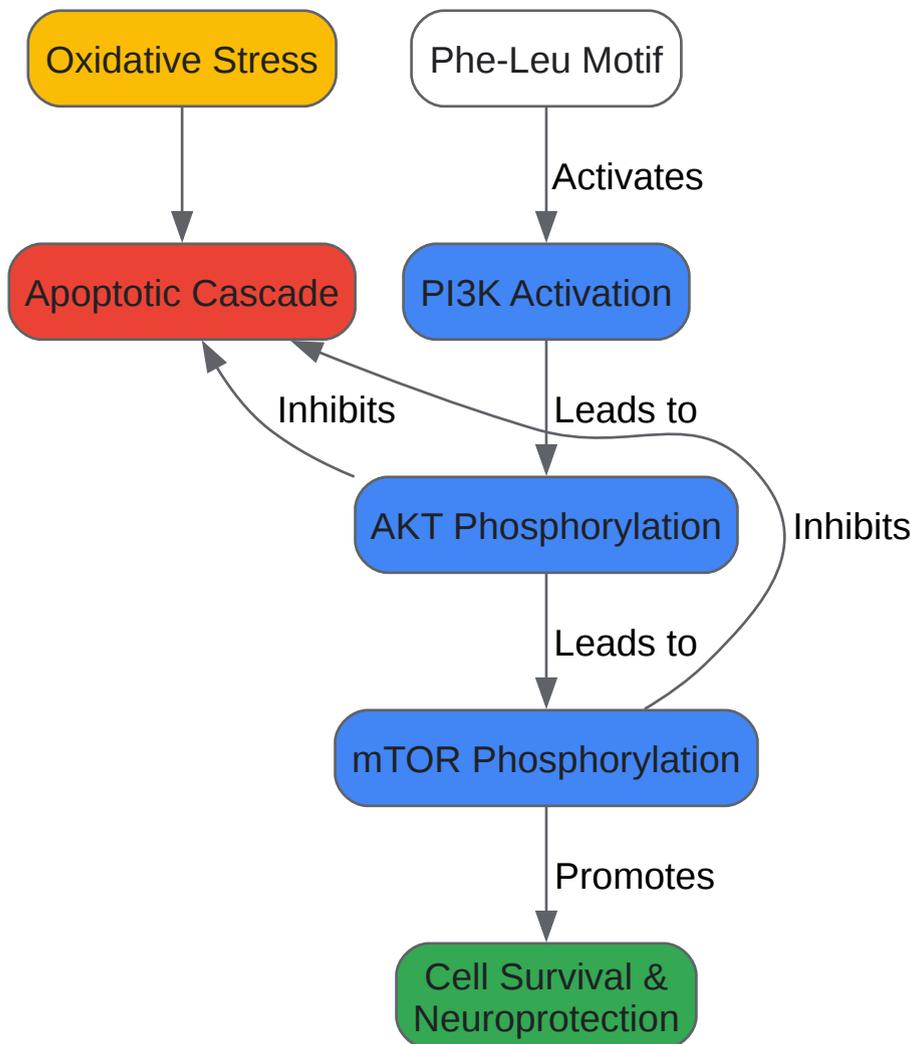
For SPPS, key parameters to optimize include **coupling time** (2–4 hours), use of **scavengers** (e.g., 1% anisol) to reduce side reactions, and solvent polarity (e.g., DMF or DCM) to improve reagent solubility [1]. Post-synthesis, the purity and molecular mass of the resulting peptide are typically determined by **RP-HPLC coupled with electrospray ionization mass spectrometry** [3].

Explored Biological Activities and Data

Research indicates that the Phe-Leu motif has specific biological activities, particularly in neuroprotection. The table below summarizes key experimental findings from a model using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA) [1].

Parameter	6-OHDA Model (Control)	6-OHDA + Phe-Leu Analog	Change (%)
ROS Production	100 ± 8.2 RFU	60 ± 5.1 RFU	-40%
Mitochondrial Membrane Potential	100 ± 6.5%	135 ± 7.8%	+35%
Caspase-3 Activity	100 ± 4.3%	65 ± 3.9%	-35%

The proposed mechanism for these effects involves the activation of key cell survival pathways. The Phe-Leu sequence is believed to mimic endogenous neurotrophic factors [1].



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Proposed neuroprotective pathway activated by the Phe-Leu motif.

The leucine residue facilitates hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain [1].

Research Applications and Considerations

- **Primary Applications:** This dipeptide is used in **biochemical research** as a model compound for studying peptide interactions and enzymatic reactions. Its structural features also make it relevant for **pharmaceutical development**, particularly in areas targeting neurological disorders or muscle recovery [1].
- **Safety and Handling:** The compound has a **WGK Germany rating of 3**, indicating it is highly water-polluting [2]. It should be handled with appropriate environmental and safety precautions.

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References

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